

3-Chloro-1H-indazole-6-carboxylic acid physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-1H-indazole-6-carboxylic acid

Cat. No.: B6341839

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-1H-indazole-6-carboxylic Acid**: Properties, Synthesis, and Applications

Executive Summary

3-Chloro-1H-indazole-6-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. As a derivative of the indazole core, a privileged scaffold in medicinal chemistry, this compound offers a unique combination of functional groups ripe for synthetic elaboration.^[1] The presence of a reactive chlorine atom at the 3-position, a versatile carboxylic acid at the 6-position, and the indazole N-H group provides three distinct points for modification, enabling the construction of diverse and complex molecular libraries. This guide provides a comprehensive overview of its known physical and chemical properties, outlines methodologies for its characterization and synthesis, and explores its potential applications in drug discovery, with a focus on providing practical insights for researchers and scientists.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized for its ability to mimic the hydrogen bonding patterns of purines and other biologically relevant motifs.

^[1] This structural feature allows indazole-containing molecules to effectively interact with a

wide array of biological targets, leading to their successful incorporation into drugs with anti-inflammatory, anti-cancer, and antiviral properties.[\[1\]](#)[\[2\]](#)[\[3\]](#) **3-Chloro-1H-indazole-6-carboxylic acid** (CAS No. 1086391-21-0) capitalizes on this privileged core, presenting chemists with a strategically functionalized starting material for the synthesis of novel therapeutic agents.[\[4\]](#)

Molecular Structure

The structure combines the aromatic indazole bicyclic core with a chloro substituent at the C3 position and a carboxylic acid group at the C6 position.

Caption: Chemical structure of **3-Chloro-1H-indazole-6-carboxylic acid**.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this specific isomer is not widely available in the literature, its properties can be predicted based on its structure and comparison with related analogues. The following table summarizes its key identifiers and computed properties.

Property	Value	Source
IUPAC Name	3-chloro-1H-indazole-6-carboxylic acid	-
CAS Number	1086391-21-0	[4] [5]
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂	[6]
Molecular Weight	196.59 g/mol	[3] [7]
Monoisotopic Mass	196.00395 Da	[6]
Physical Form	Solid (predicted)	
Storage	Sealed in dry, 2-8°C	
XlogP (Predicted)	2.0	[6]

Spectroscopic Characterization Protocol

Accurate characterization is paramount. The following protocols outline the expected spectral features for verifying the identity and purity of **3-Chloro-1H-indazole-6-carboxylic acid**.

1. Mass Spectrometry (MS):

- Methodology: Electrospray ionization (ESI) is typically suitable for this class of compound.
- Expected Result: The key diagnostic feature is the isotopic pattern for chlorine. The mass spectrum should exhibit a molecular ion peak ($[M-H]^-$ in negative mode or $[M+H]^+$ in positive mode) accompanied by an $[M+2]$ peak with an intensity approximately one-third of the main peak, corresponding to the natural abundance of the ^{37}Cl isotope. Predicted collision cross-section (CCS) values for various adducts can also be used for identification.[\[6\]](#)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Methodology: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆. Record ^1H and ^{13}C spectra on a high-field spectrometer (e.g., 400 MHz).
- Expected ^1H NMR Features:
 - Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the benzene ring portion of the indazole.
 - N-H Proton: A broad singlet at a significantly downfield chemical shift (often >13 ppm in DMSO-d₆), characteristic of the acidic indazole proton.[\[2\]](#)[\[8\]](#)
 - Carboxylic Acid Proton: A very broad singlet, which may exchange with residual water in the solvent.
- Expected ^{13}C NMR Features: Eight distinct carbon signals, including the carboxyl carbon (approx. 165-170 ppm) and aromatic carbons, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.[\[8\]](#)[\[9\]](#)

3. Infrared (IR) Spectroscopy:

- Methodology: Analyze the sample as a solid using an ATR-FTIR spectrometer.
- Expected Features:
 - O-H Stretch: A broad absorption band from 2500-3300 cm^{-1} characteristic of the carboxylic acid O-H bond.

- N-H Stretch: A moderate peak around $3100\text{-}3300\text{ cm}^{-1}$, potentially overlapping with the O-H band.[2]
- C=O Stretch: A strong, sharp absorption band around $1680\text{-}1710\text{ cm}^{-1}$ for the carboxylic acid carbonyl.[2]
- C=C/C=N Stretch: Multiple absorptions in the $1450\text{-}1620\text{ cm}^{-1}$ region corresponding to the aromatic ring system.[2]

Synthesis and Reactivity

Reactivity Profile

The molecule's synthetic utility stems from its three primary functional groups:

- 3-Chloro Group: This position is susceptible to nucleophilic aromatic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, C-N coupling), allowing for the introduction of diverse aryl, alkyl, or amino substituents.[10][11]
- 6-Carboxylic Acid Group: This group can be readily converted into a wide range of derivatives, including esters, amides, and acid chlorides. Amide coupling reactions, in particular, are a cornerstone of medicinal chemistry for linking molecular fragments.[12][13]
- 1-Indazole Proton (N-H): The nitrogen can be alkylated or arylated, a common strategy to modulate the compound's physicochemical properties (e.g., solubility, metabolic stability) and to explore structure-activity relationships (SAR).[12]

Proposed Synthetic Workflow

A specific, peer-reviewed synthesis for **3-Chloro-1H-indazole-6-carboxylic acid** is not readily available. However, a plausible synthetic route can be designed based on established indazole chemistry. A logical approach would involve the formation of the indazole ring followed by selective chlorination.

Caption: Plausible synthetic workflow for **3-Chloro-1H-indazole-6-carboxylic acid**.

Protocol: Amide Coupling from 3-Chloro-1H-indazole-6-carboxylic Acid

This protocol describes a standard method for derivatizing the carboxylic acid, a critical step in using this molecule as a building block.

Objective: To synthesize an N-aryl amide derivative.

Materials:

- **3-Chloro-1H-indazole-6-carboxylic acid** (1.0 equiv)
- Aryl amine (1.1 equiv)
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)
- DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- Anhydrous Dimethylformamide (DMF)

Procedure:

- To a dry, nitrogen-flushed flask, add **3-Chloro-1H-indazole-6-carboxylic acid** and dissolve it in anhydrous DMF.
- Add the selected aryl amine to the solution.
- Add HATU and DIPEA to the reaction mixture at room temperature. The use of HATU as a coupling agent is effective for forming amide bonds with minimal side reactions.[\[2\]](#)
- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
- Filter the solid, wash thoroughly with water, and then with a non-polar solvent like diethyl ether to remove residual reagents.

- Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-aryl-3-chloro-1H-indazole-6-carboxamide.

Applications in Research and Drug Development

3-Chloro-1H-indazole-6-carboxylic acid is not an end-product therapeutic but rather a high-value intermediate for creating more complex, biologically active molecules.

- Kinase Inhibitors:** The indazole scaffold is a well-established core for ATP-competitive kinase inhibitors. The functional groups on this molecule allow for the systematic elaboration of substituents that can target the hinge region, solvent-exposed regions, and deep hydrophobic pockets of various kinases.
- CRAC Channel Blockers:** Indazole-3-carboxamides have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which are important targets for treating inflammatory and autoimmune diseases.^[12] This scaffold provides a direct route to synthesizing analogues of this class.
- Fragment-Based Drug Discovery (FBDD):** As a "fragment-sized" molecule with multiple vectors for chemical growth, it is an ideal starting point in FBDD campaigns to build potent ligands for novel biological targets.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Chloro 1H-indazole-6-carboxylic acid | 1086391-21-0 [chemicalbook.com]
- 5. 3-Chloro 1H-indazole-6-carboxylic acid | 1086391-21-0 [amp.chemicalbook.com]
- 6. PubChemLite - 3-chloro-1h-indazole-6-carboxylic acid (C8H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 7. lookchem.com [lookchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [3-Chloro-1H-indazole-6-carboxylic acid physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6341839#3-chloro-1h-indazole-6-carboxylic-acid-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com